Product packaging for H-TYR-PRO-NH2 HCL(Cat. No.:CAS No. 145118-98-5)

H-TYR-PRO-NH2 HCL

Cat. No.: B595840
CAS No.: 145118-98-5
M. Wt: 313.782
InChI Key: QPVQJGGILVHAIW-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-TYR-PRO-NH2 HCL is a synthetic peptide analogue related to the potent, endogenous μ-opioid receptor (MOR) agonists, the endomorphins (EM-1 and EM-2) . The Tyr-Pro dipeptide motif is a critical structural feature of these peptides, known for conferring high receptor affinity and selectivity for the MOR . This compound is designed for research applications aimed at understanding the mechanisms of opioid peptides, their receptor interactions, and the development of novel ligands with potential therapeutic profiles. In scientific research, modifications to the endomorphin backbone, such as alterations to the C-terminus or substitutions with unnatural amino acids, are a established strategy to enhance metabolic stability, modify receptor affinity/selectivity, and improve blood-brain barrier permeability . Researchers utilize analogues like this compound to investigate the structure-activity relationships (SAR) of opioid peptides and to engineer ligands that may function as agonists, antagonists, or mixed μ/δ-opioid acting compounds . Such research holds promise not only for pain remediation but also for potential application in medical syndromes involving neural reward mechanisms, addiction, and inflammation . This product is offered exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

145118-98-5

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.782

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H19N3O3.ClH/c15-11(8-9-3-5-10(18)6-4-9)14(20)17-7-1-2-12(17)13(16)19;/h3-6,11-12,18H,1-2,7-8,15H2,(H2,16,19);1H/t11-,12-;/m0./s1

InChI Key

QPVQJGGILVHAIW-FXMYHANSSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl

Origin of Product

United States

Structural and Conformational Research of H Tyr Pro Nh2 Hcl

Solution-State Conformational Analysis

The conformation of H-Tyr-Pro-NH2 in solution is not static but rather a dynamic equilibrium of different isomers. This dynamic nature is crucial for its interactions and biological context.

Investigation of cis/trans Isomerism around the Tyr-Pro Bond

A prominent feature of peptides containing a proline residue is the potential for cis/trans isomerism about the Xaa-Pro peptide bond. cupnet.net Unlike most other peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of a Tyr-Pro bond is relatively small. cupnet.netimrpress.com This allows for a significant population of both isomers to coexist in solution. nih.govresearchgate.net

Studies on related peptides have shown that the equilibrium between cis and trans isomers can be influenced by the surrounding chemical environment. nih.gov For instance, in aqueous solutions, peptides containing a Tyr-Pro sequence often exist as a mixture of cis and trans isomers, with the trans form typically being slightly more populated. researchgate.net The presence of aromatic residues, like tyrosine, adjacent to proline can influence the rate of isomerization. probiologists.com Nonbonding interactions between the aromatic ring of tyrosine and the pyrrolidine (B122466) ring of proline can play a role in stabilizing the cis conformation. nih.gov The slow timescale of this isomerization allows for the distinct characterization of both isomers using techniques like NMR. nsf.gov

Role of the C-Terminal Amide Group in Conformation

From a conformational standpoint, the amide group can participate in hydrogen bonding, further stabilizing specific folded structures. researchgate.net By removing the carboxyl group's charge, amidation can reduce electrostatic repulsion with other negatively charged groups within the peptide, potentially allowing for a more open and flexible conformation. nih.gov This increased flexibility can, in turn, facilitate interactions with other molecules. nih.gov The amide group's ability to form hydrogen bonds is a key factor in determining the molecular packing in the solid state. researchgate.net

Spectroscopic Studies (e.g., NMR, CD) in Conformational Elucidation

Spectroscopic techniques are indispensable for elucidating the conformational landscape of H-Tyr-Pro-NH2 in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for studying the cis/trans isomerism of the Tyr-Pro bond. nih.gov The distinct chemical environments of the atoms in the cis and trans isomers result in separate sets of signals in the NMR spectrum, allowing for their identification and quantification. imrpress.comuzh.ch The slow exchange rate between the two isomers on the NMR timescale makes it possible to observe both populations simultaneously. imrpress.comuzh.ch Analysis of chemical shifts and coupling constants can provide detailed information about the dihedral angles and the relative orientation of the amino acid side chains. nih.govchemrxiv.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary structure of peptides. bibliotekanauki.plnih.gov Changes in the CD spectrum can indicate conformational shifts, such as the transition between random coil and more ordered structures, upon changes in the environment or interaction with other molecules. nih.govresearchgate.net For peptides containing proline, CD can help to assess the presence of structures like the polyproline II (PPII) helix, a left-handed helical conformation. bibliotekanauki.pl

Computational Approaches to Conformational Landscape

Computational methods are frequently employed to complement experimental data and provide a more complete picture of the conformational possibilities of peptides like H-Tyr-Pro-NH2. researchgate.netacs.org Molecular mechanics and molecular dynamics simulations can explore the potential energy surface of the peptide, identifying low-energy conformers. nih.gov These calculations can model the cis/trans isomerization of the Tyr-Pro bond and the puckering of the proline ring. researchgate.net

For related peptides, computational analyses have been used to understand how conformational constraints influence their structure. researchgate.net By simulating the peptide in different environments (e.g., in water or membrane-mimicking environments), researchers can predict how the conformational equilibrium might shift. nih.gov These theoretical approaches are valuable for interpreting experimental results and for designing new peptide analogs with specific conformational properties. nih.gov

Influence of Chemical Modifications on Conformation

Chemical modifications to the H-Tyr-Pro-NH2 sequence can significantly alter its conformational preferences and, consequently, its properties.

Amino Acid Substitution: Replacing the natural L-amino acids with their D-isomers can induce substantial changes in the peptide's three-dimensional structure. Such modifications can disrupt or alter the preferred backbone conformation, which in turn can affect receptor binding and biological activity. researchgate.net For instance, substituting L-Pro with D-Pro in a similar peptide sequence was shown to dramatically change the conformation. researchgate.net

Side Chain and Backbone Modifications: Modifying the side chain of the tyrosine residue, for example through nitration, can lead to steric and electronic changes that alter the peptide's conformation and interactions. nih.govnih.gov Introducing constraints, such as cyclization or the incorporation of unnatural amino acids, can restrict the conformational freedom of the peptide, leading to more defined structures. researchgate.net These modifications are often used to stabilize a particular conformation that is believed to be the "bioactive" one. nih.gov The introduction of a double bond, as in a didehydro-phenylalanine residue, can also significantly impact the backbone conformation, often promoting the formation of β-turns. nih.gov

Biological Activity and Mechanism of Action Research

Receptor Binding and Selectivity Studies

The interaction of peptides commencing with the Tyrosine-Proline sequence with specific receptors is a cornerstone of their biological function. Studies have quantified their binding affinities and selectivity, particularly for opioid and Substance P receptors.

Opioid Receptor Interactions (μ, δ, κ)

Peptides derived from the H-Tyr-Pro-NH2 structure, notably the endomorphins, exhibit a strong and highly selective affinity for the μ-opioid receptor (MOR). Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) are recognized as some of the most selective endogenous agonists for this receptor. nih.gov

Endomorphin-1 demonstrates a high binding affinity for the μ-opioid receptor with a Ki (inhibition constant) of 0.36 nM. nih.govscielo.org.mxcaymanchem.com Its selectivity is remarkable, showing a 4,000-fold preference for the μ-receptor over the δ-receptor and a 15,000-fold preference over the κ-receptor. nih.govscielo.org.mxcaymanchem.com Similarly, endomorphin-2 binds to the μ-receptor with a Ki of 0.69 nM and displays selectivities of 13,000-fold and 7,500-fold over δ- and κ-receptors, respectively. nih.gov

Other related peptides have also been studied. Morphiceptin (B1676752) (H-Tyr-Pro-Phe-Pro-NH2), derived from β-casomorphin, is another selective μ-opioid receptor agonist with over 1,000 times more selectivity for μ- over δ-opioid receptors. wikipedia.org The C-terminally truncated version of endomorphin-2, the tripeptide H-Tyr-Pro-Phe-NH2, was found to have a μ-opioid receptor binding affinity with a Ki of 46.3 nM. semanticscholar.org

Substance P Receptor Interactions

Research has shown that endomorphin-1 and endomorphin-2 can interact with the binding site for the N-terminal fragment of Substance P (SP), SP(1-7). acs.org However, their affinity for this site is lower than that of the native SP(1-7) peptide. acs.org To explore this dual interaction, a chimeric peptide, ESP7 (H-Tyr-Pro-Phe-Phe-Gly-Leu-Met-NH2), was synthesized by combining the pharmacophore of endomorphin-2 with the C-terminal sequence of Substance P. pnas.org This engineered peptide demonstrated a relatively comparable affinity for both the μ-opioid receptor (Ki = 218 nM) and the Substance P receptor (SPR) (Ki = 289 nM). pnas.org This suggests that peptides containing the Tyr-Pro motif can be engineered to target multiple receptor systems. pnas.org

Other Identified Molecular Targets

The primary molecular targets identified for Tyr-Pro containing peptides in the provided research are the family of opioid receptors and the Substance P (NK-1) receptor. pnas.orgresearchgate.net Studies on conformationally restricted analogs of endomorphin-2 were tested for their ability to displace Substance P from its NK-1 receptor, confirming the interest in this target. researchgate.net While various analogs have been created to improve affinity for μ- and δ-opioid receptors, the exploration of entirely different molecular targets for this class of peptides is not extensively detailed in the available literature. nih.govnih.gov

Cellular and Molecular Signaling Pathways

The binding of H-Tyr-Pro-NH2 containing peptides to their receptors initiates a cascade of intracellular events, primarily through G protein-coupled receptor pathways.

G Protein-Coupled Receptor (GPCR) Signaling Cascades

Opioid receptors are a well-known class of G protein-coupled receptors (GPCRs). nih.govnih.gov The binding of endomorphins to the μ-opioid receptor triggers the activation of associated intracellular G-proteins. nih.gov This activation leads to a series of downstream effects, including the inhibition of the enzyme adenylate cyclase, which results in reduced intracellular levels of cyclic AMP (cAMP). Specifically, endomorphin-1 has been shown to inhibit cAMP accumulation that is induced by forskolin (B1673556) in various cell lines. caymanchem.com Furthermore, μ-opioid receptor activation can be negatively coupled to certain types of ion channels, such as the N-type calcium channels in dorsal root ganglion sensory neurons. nih.gov In a different GPCR pathway, the chimeric peptide ESP7, acting as an agonist at the Substance P receptor (also a GPCR), was shown to stimulate the production of inositol (B14025) phosphate (B84403) (IP). pnas.org

MAPK Pathway Modulation (e.g., JNK Activation)

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are typically activated in response to stress stimuli. wikipedia.org JNK activation occurs via dual phosphorylation on threonine and tyrosine residues within a specific Thr-Pro-Tyr motif. wikipedia.orgmdpi.com While GPCRs are known to modulate MAPK pathways, the direct modulation of the JNK pathway by endomorphins or related H-Tyr-Pro-NH2 peptides is not specifically detailed in the reviewed research. The literature confirms that JNKs are key components of cellular signaling, but a direct, causal link showing their activation or inhibition by these specific opioid peptides has not been established in the provided sources. wikipedia.orgtandfonline.com

Calcium and Phosphoinositide Signaling Systems

The dipeptide H-Tyr-Pro-NH2 contains structural motifs that suggest a potential role in modulating calcium (Ca²⁺) and phosphoinositide signaling pathways, which are fundamental to cellular communication. These pathways are often initiated when signaling molecules bind to G-protein coupled receptors (GPCRs). nih.gov Activation of specific GPCRs, such as the protease-activated receptor-4 (PAR4), can trigger Gq/11 proteins, which in turn stimulate phospholipase Cβ (PLCβ). chemicalbook.comcas.cz PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺ and leading to a rapid increase in cytosolic free calcium concentrations ([Ca²⁺]i). cas.cz

While direct studies on H-Tyr-Pro-NH2 are limited, research on larger peptides incorporating the Tyr-Pro sequence provides insight into its potential effects. For instance, GnRH-II (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2) activates its receptor to stimulate the PLCβ/IP3/Ca²⁺ cascade. cas.cz Similarly, a synthetic peptide agonist of PAR4, which contains a Tyr-Pro sequence (H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2), is known to mediate cellular effects through Gq-protein-coupled calcium signaling. chemicalbook.com Furthermore, certain µ-opioid selective agonists that include the Tyr-Pro motif, such as PLO17 (Tyr-Pro-NMe-Phe-D-Pro-NH2), have been shown to reduce neuronal high-threshold calcium currents, a process that is dependent on G-protein coupling. jneurosci.orgjneurosci.org These findings suggest that the Tyr-Pro-NH2 moiety could serve as a recognition element in peptides that modulate these critical signaling systems.

Protein-Protein Interactions in Signaling

Protein-protein interactions (PPIs) are essential for the assembly of signaling complexes and the transduction of cellular signals. wikipedia.orgthermofisher.com The amino acid constituents of H-Tyr-Pro-NH2, tyrosine and proline, are frequently involved in specific molecular recognition events that mediate PPIs.

Tyrosine residues, particularly when phosphorylated (pTyr), serve as docking sites for proteins containing Src Homology 2 (SH2) domains. wikipedia.orgthermofisher.com This interaction is a cornerstone of signaling pathways initiated by receptor tyrosine kinases, where the recruitment of SH2 domain-containing proteins like Grb2 and phospholipase Cγ is a critical step. wikipedia.org

Proline residues are recognized by Src Homology 3 (SH3) domains, which typically bind to proline-rich sequences, often containing the PXXP motif. wikipedia.org Additionally, proline-rich regions are known to interact with other protein domains, such as in the case of profilin, a protein that binds both poly-L-proline sequences and phosphoinositide 3-kinase (PI3K), suggesting a link between the cytoskeleton and membrane signaling pathways. nih.gov

The interaction between an aromatic residue like tyrosine and a subsequent proline can significantly influence the local conformation of a peptide, favoring specific cis/trans isomerism of the amide bond. nih.gov This conformational constraint is crucial for presenting the peptide in a structurally optimal way to interact with its target proteins. Therefore, the Tyr-Pro sequence in H-Tyr-Pro-NH2 has the potential to mediate or influence PPIs by engaging with SH2 (via its tyrosine) or SH3 (as part of a larger proline-rich motif) domains, thereby participating in the formation of signaling complexes.

Enzymatic Modulation and Substrate Specificity

Dipeptidyl Aminopeptidase (B13392206) IV (DP IV) Interactions

Dipeptidyl peptidase IV (DPP IV, also known as CD26) is a serine exopeptidase that plays a crucial role in peptide metabolism by cleaving Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. csic.es The structure of H-Tyr-Pro-NH2, with proline in the penultimate N-terminal position, makes it a classic substrate for DPP IV. nih.govjci.orgd-nb.info

The enzyme's action on such peptides results in their inactivation or modulation. For example, the opioid peptide β-casomorphin (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-OH) is rapidly degraded by DPP IV cleavage. jci.org Studies using DPP IV-negative rat strains have shown that the absence of the enzyme leads to a significantly increased urinary excretion of intact proline-containing peptides, confirming the obligatory role of DPP IV in their metabolism. nih.gov

The interaction of Tyr-Pro containing molecules with DPP IV is further highlighted in prodrug strategies. A study on dipeptidyl prodrugs designed for activation by DPP IV/CD26 included a Tyr-Pro-linked compound. The enzymatic cleavage of this prodrug released the active parent compound, demonstrating that the Tyr-Pro dipeptide is efficiently recognized and hydrolyzed by DPP IV. csic.es The rate of this conversion is detailed in the table below.

CompoundTime (1 h)Time (4 h)Time (24 h)
H-Tyr-Pro-[NAP-TSAO-T]43%66%79%

Table 1. Percentage of conversion of a Tyr-Pro-containing prodrug to its parent compound by purified DPP IV/CD26 over time. csic.es This demonstrates that the H-Tyr-Pro-NH2 moiety is a substrate for DPP IV.

Conversely, DPP IV derived from Aspergillus oryzae has been utilized as a catalyst in the synthesis of the tetrapeptide morphiceptin (Tyr-Pro-Phe-Pro-NH2) from a Tyr-Pro-OEt precursor, further illustrating the specific enzymatic interaction. researchgate.netacs.org

Tyrosinase Inhibition Research

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin. nih.gov Its inhibition is a major strategy for developing agents that address hyperpigmentation. nih.gov Peptides containing tyrosine and proline have emerged as potential tyrosinase inhibitors. The structural similarity of the tyrosine residue to L-tyrosine, the natural substrate of tyrosinase, allows such peptides to act as competitive inhibitors by binding to the enzyme's active site. nih.gov

Research has shown that cyclic dipeptides containing these amino acids can effectively inhibit tyrosinase. A study on cyclo(l-Pro-l-Tyr), a compound isolated from the skin commensal bacterium Corynebacterium tuberculostearicum, demonstrated concentration-dependent inhibition of mushroom tyrosinase activity. mdpi.com Molecular docking simulations suggested that cyclo(l-Pro-l-Tyr) binds to the substrate-binding site, competitively obstructing access for the natural substrate. mdpi.com

Similarly, the tripeptide Phe-Pro-Tyr (FPY), isolated from walnut hydrolysates, was identified as a competitive and reversible inhibitor of both the monophenolase and diphenolase activities of tyrosinase. researchgate.net These findings strongly suggest that the linear dipeptide H-Tyr-Pro-NH2, possessing both the competitive tyrosine element and the conformation-constraining proline, is a promising candidate for tyrosinase inhibition.

Peptide InhibitorSequenceInhibition TypeSource/Finding
Cyclo(l-Pro-l-Tyr)Cyclic (Pro-Tyr)CompetitiveInhibits mushroom tyrosinase activity in a concentration-dependent manner. mdpi.com
FPYPhe-Pro-TyrCompetitive, ReversibleInhibits tyrosinase with IC50 values of 1.11 mM (monophenolase) and 3.22 mM (diphenolase). researchgate.net

Table 2. Examples of Tyr-Pro containing peptides with demonstrated tyrosinase inhibitory activity.

Other Enzymatic Interactions

Beyond DPP IV and tyrosinase, the Tyr-Pro motif is involved in interactions with other enzymes, particularly in the context of peptide synthesis. Chemo-enzymatic methods for producing larger, more complex peptides often utilize simpler dipeptide fragments as building blocks. The synthesis of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) has been achieved using the organic solvent-tolerant protease PT121 to couple the dipeptide fragment Boc-Tyr-Pro-OH with Phe-Phe-NH2. nih.gov A similar strategy, employing proteases like WQ9-2 and PT121, has been used for the synthesis of endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), which also involves a Boc-Tyr-Pro-OH intermediate. researchgate.net These examples highlight that the Tyr-Pro structure is recognized as a substrate by specific proteases, enabling its use in regioselective and stereoselective enzymatic peptide bond formation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide influences its biological activity. For peptides containing the H-Tyr-Pro-NH2 motif, SAR studies have elucidated the distinct roles of the tyrosine and proline residues in receptor binding and functional activity. These studies often involve systematic modifications, such as amino acid substitution or changes in stereochemistry, within larger peptides like endomorphins and morphiceptin. sciengine.com

The N-terminal tyrosine residue is often considered the primary "message" element, crucial for binding to opioid receptors. Its phenolic hydroxyl group can participate in key hydrogen bonding interactions within the receptor pocket. vulcanchem.com

The proline residue at position 2 introduces significant conformational rigidity due to its cyclic pyrrolidine (B122466) ring. vulcanchem.com This structural constraint reduces the peptide's flexibility, which can decrease the entropic penalty upon binding to a receptor and help to lock the peptide into a bioactive conformation. vulcanchem.com SAR studies on endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) have shown that the natural L-Pro configuration is important for high-affinity µ-opioid receptor binding. nih.gov Modifications at this position, for instance, introducing N-O turns, have been explored to create analogues with potent receptor affinities. nih.gov

Parent PeptideSequenceAnalog ExampleModificationKey SAR Finding
Endomorphin-2Tyr-Pro-Phe-Phe-NH2[D-Pro2]EM-2Substitution of L-Pro with D-Pro at position 2Alters conformation and can enhance bioactivity, possibly by increasing resistance to DPP IV. sciengine.com
MorphiceptinTyr-Pro-Phe-Pro-NH2PLO17N-methylation of Phe3 and substitution of L-Pro4 with D-Pro4Produced a potent and selective µ-opioid receptor agonist with enhanced stability and analgesic effect.
Endomorphin-1Tyr-Pro-Trp-Phe-NH2[L-Tyr3]EMSubstitution of Trp with Tyr at position 3Demonstrates the importance of the aromatic residue at position 3 for receptor selectivity and affinity. sciengine.com

Table 3. Selected Structure-Activity Relationship (SAR) data from peptides containing the Tyr-Pro motif.

Compound Names Mentioned

Abbreviation/Common NameFull Chemical Name/Sequence
H-Tyr-Pro-NH2 HClL-Tyrosyl-L-prolinamide hydrochloride
GnRH-IIpGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2
PLO17Tyr-Pro-NMe-Phe-D-Pro-NH2
β-casomorphinTyr-Pro-Phe-Pro-Gly-Pro-Ile-OH
MorphiceptinTyr-Pro-Phe-Pro-NH2
Cyclo(l-Pro-l-Tyr)Cyclo(L-prolyl-L-tyrosyl)
FPYPhe-Pro-Tyr
Endomorphin-1Tyr-Pro-Trp-Phe-NH2
Endomorphin-2Tyr-Pro-Phe-Phe-NH2

Impact of Amino Acid Substitutions

The substitution of amino acids within the peptide sequence is a fundamental strategy to probe the chemical space and enhance the biological activity of H-Tyr-Pro-NH2 analogs. Research has shown that even subtle changes can dramatically alter receptor affinity and selectivity.

For instance, in the tetrapeptide endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a close relative of H-Tyr-Pro-NH2, substitutions at various positions have yielded significant insights. Replacing the proline at position 2 with constrained amino acids can significantly alter the peptide's backbone conformation and, consequently, its bioactivity. researchgate.net Studies on endomorphin-2 analogs, where Pro2 was replaced with residues like trans-4-phenylpyrrolidine-3-carboxylic acid, have led to the development of compounds with dual antinociceptive and antidepressant actions. upc.edu

Furthermore, substitutions at other positions have also been explored. In a study on morphiceptin (Tyr-Pro-Phe-Pro-NH2), another related tetrapeptide, the introduction of 4,4-difluoroproline (F2Pro) in L or D configurations at positions 2 and/or 4 resulted in analogs that were selective full MOR agonists with varying potencies. nih.gov The most potent analog, Tyr-F2Pro-Phe-D-F2Pro-NH2, even showed some activity at the κ-opioid receptor (KOR). nih.gov

The following table summarizes the effects of various amino acid substitutions on the biological activity of H-Tyr-Pro-NH2 related peptides:

Original Peptide Substitution Resulting Analog Observed Effect Reference
Endomorphin-2Pro2 -> trans-4-phenylpyrrolidine-3-carboxylic acidTyr-(4-Ph-beta-Pro)-Phe-Phe-NH2Potent opioid derivative with dual antinociceptive and antidepressant actions. upc.edu
MorphiceptinPro2 -> F2Pro, Pro4 -> D-F2ProTyr-F2Pro-Phe-D-F2Pro-NH2Potent and selective full MOR agonist with low KOR activity. nih.gov
Endomorphin-1Pro2 -> D-ProTyr-D-Pro-Trp-Phe-NH2Altered receptor binding affinity. sciengine.com
Endomorphin-2Phe3 -> GlyTyr-Pro-Gly-Phe-NH2Investigated for changes in opioid receptor binding and analgesic activity. sciengine.com

Effects of Terminal Modifications (N- and C-terminal)

Modifications at the N- and C-termini of peptides play a crucial role in their stability, membrane permeability, and receptor interaction. nih.govresearchgate.net

N-Terminal Modifications: The N-terminal tyrosine residue is critical for the activity of many opioid peptides. Modifications at this terminus, such as acetylation, can neutralize the positive charge of the N-terminal amine, which can enhance stability against enzymatic degradation by exopeptidases. biosynth.com In some cases, replacement of the N-terminal amino acids altogether has been shown to improve binding affinity for certain receptors. For example, the removal of the Tyr-Pro sequence from endomorphin-2 resulted in a dipeptide (H-Phe-Phe-NH2) with a significantly improved binding affinity for the substance P 1-7 binding site. diva-portal.org

C-Terminal Modifications: The C-terminal amide group (-NH2) is a common feature in biologically active peptides and is often essential for receptor recognition. nih.govontosight.ai Amidation neutralizes the negative charge of the carboxylic acid, which can increase the peptide's hydrophobicity and influence its interaction with receptors. biosynth.com For instance, the C-terminal Phe-NH2 motif is critical for binding to neuropeptide receptors. vulcanchem.com In studies of endomorphin analogs, C-terminal esterification with -OMe and -NHNH2 groups resulted in compounds with μ-opioid receptor (MOR) binding affinities comparable to the parent peptide but with weaker bioactivity. nih.gov

The table below highlights some key terminal modifications and their effects:

Modification Type Specific Modification Effect on Peptide Properties Reference
N-TerminalAcetylationIncreased stability against enzymatic degradation. biosynth.com
N-TerminalRemoval of Tyr-Pro from Endomorphin-2Increased binding affinity for the substance P 1-7 binding site. diva-portal.org
C-TerminalAmidation (-NH2)Neutralizes charge, increases hydrophobicity, often essential for receptor binding. nih.govbiosynth.com
C-TerminalEsterification (-OMe, -NHNH2)Maintained MOR binding affinity but reduced bioactivity in endomorphin analogs. nih.gov

Influence of Conformational Constraints and Cyclization

Introducing conformational constraints and cyclization are powerful strategies in peptidomimetic design to enhance receptor affinity, selectivity, and metabolic stability. vulcanchem.comvulcanchem.com

Further rigidification can be achieved through various chemical strategies. For example, cyclization of a peptide can reduce its conformational freedom, which can lead to a higher binding affinity by decreasing the entropic penalty upon binding to a receptor. chapman.edu However, improperly designed constraints can also lead to a loss of activity. In one study, connecting the nitrogen atoms of the two phenylalanine residues in endomorphin-2 with a methylene (B1212753) bridge resulted in an analog that did not bind to μ- or δ-opioid receptors. researchgate.net This was attributed to the formation of a twisted, type IV turn instead of the canonical β-turns typical for the parent peptide. researchgate.net

Cyclization can be achieved through side-chain to side-chain linkages or head-to-tail cyclization. chapman.eduscispace.com For instance, cyclization of Phe3-Phe4 in an endomorphin-2 analog via an ethylene (B1197577) bridge resulted in a significant reduction in MOR affinity, highlighting the importance of specific conformational features for receptor interaction. vulcanchem.com

Key findings on conformational constraints are summarized below:

Peptide/Analog Type of Constraint Effect on Biological Activity Reference
Tyr-Pro-Phe-Phe-NH2Cyclization of Phe3-Phe4 via ethylene bridge1350-fold reduction in MOR affinity. vulcanchem.com
Endomorphin-2Methylene bridge between Phe residuesLoss of binding to μ- and δ-opioid receptors. researchgate.net
VSL-12 (linear peptide)Head-to-tail cyclization10-fold weaker binding affinity. chapman.edu
VSL-12 (linear peptide)C-terminal cyclization with serine side chainSimilar binding affinity to the linear peptide. chapman.edu

Stereochemical Effects on Biological Activity

The stereochemistry of amino acids within a peptide is a critical determinant of its three-dimensional structure and, consequently, its biological activity. upc.eduscispace.com The use of D-amino acids (the non-natural enantiomers) is a common strategy in peptide design to increase metabolic stability and to explore different conformational spaces. researchgate.net

Studies on endomorphin-2 have shown that the natural L-configuration of the amino acids is generally preferred for high-affinity binding to the μ-opioid receptor. researchgate.net The synthesis of all sixteen stereoisomeric analogs of endomorphin-2 revealed that analogs containing D-amino acid isomers exhibited lower interaction with μ-receptors. researchgate.net However, specific substitutions can sometimes be beneficial. For example, the inclusion of a D-Phe residue can confer resistance to proteolytic cleavage. vulcanchem.com

In morphiceptin analogs, the stereochemistry of substituted amino acids has been shown to be crucial. The substitution of L-proline at the C-terminus with D-proline, in combination with other modifications, produced potent μ-agonists. Similarly, in analogs of Tyr-Pro-Phe-D-Pro-NH2, the incorporation of D-(NMe)Ala at the second position resulted in a biologically active compound, while the L-Ala analog was inactive. dtic.mil

The following table illustrates the impact of stereochemistry on peptide activity:

Peptide Stereochemical Modification Observed Effect Reference
Endomorphin-2Replacement with D-amino acid isomersLower binding affinity to the μ-opioid receptor. researchgate.net
Tyr-Pro-Phe-Pro-NH2 (Morphiceptin)Substitution of C-terminal L-Pro with D-ProProduced potent μ-agonists.
Tyr-Pro-Phe-D-Pro-NH2Replacement of Pro2 with D-(NMe)AlaBiologically active compound. dtic.mil
Tyr-Pro-Phe-D-Pro-NH2Replacement of Pro2 with L-AlaInactive compound. dtic.mil

Peptidomimetic Design Principles

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The design of peptidomimetics based on H-Tyr-Pro-NH2 and its analogs incorporates several key principles derived from the structure-activity relationship studies discussed above.

A primary goal is to stabilize the bioactive conformation of the peptide. This is often achieved by introducing conformational constraints, such as cyclization or the incorporation of rigid amino acid analogs like proline. vulcanchem.comvulcanchem.com The pyrrolidine ring of proline itself serves as a foundational element in this regard.

Another key principle is to enhance metabolic stability. This is frequently accomplished by incorporating D-amino acids, which are resistant to degradation by proteases, or by modifying the peptide backbone, for instance, by creating reduced amide bonds. vulcanchem.com

The introduction of non-natural amino acids is also a central strategy in peptidomimetic design. These can be used to introduce novel functionalities, restrict conformational freedom, or enhance binding interactions. upc.edu For example, the use of β-amino acids in morphiceptin analogs has led to compounds with mixed opioid receptor affinity profiles. researchgate.net

The table below outlines some of the core principles of peptidomimetic design as applied to H-Tyr-Pro-NH2 analogs:

Design Principle Strategy Example Desired Outcome Reference
Conformational RestrictionIncorporation of ProlineThe Tyr-Pro sequence in endomorphins and morphiceptins.Stabilize bioactive conformation.
Conformational RestrictionCyclizationCyclization of endomorphin-2 analogs.Enhance receptor affinity and stability. vulcanchem.com
Enhanced StabilityUse of D-amino acidsInclusion of D-Phe in tetrapeptide analogs.Increase resistance to proteolytic cleavage. vulcanchem.com
Novel FunctionalityIntroduction of non-natural amino acidsIncorporation of β-amino acids into morphiceptin.Modulate receptor affinity and create mixed profiles. researchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization

Solid-Phase Peptide Synthesis (SPPS) Innovations for H-TYR-PRO-NH2 HCL and Analogs

Solid-phase peptide synthesis (SPPS) is a cornerstone method for producing peptides like H-TYR-PRO-NH2. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.com Innovations in SPPS have focused on creating more efficient and milder techniques for the synthesis of complex peptides, particularly C-terminal amides.

The choice of linker and protecting groups is critical in SPPS, especially for generating peptide amides. The linker connects the initial amino acid to the solid support and dictates the conditions required for final cleavage. lsu.edu For peptide amides, specialized linkers are used that, upon cleavage, yield a C-terminal amide functionality.

Linkers for Peptide Amide Synthesis: Early methods often relied on linkers like benzhydrylamine (BHA) and 4-methylbenzhydrylamine (B1223480) (MBHA) resins, which are suitable for Boc-based SPPS. lsu.eduoup.com However, these linkers typically require harsh cleavage conditions, such as treatment with strong acids like hydrofluoric acid (HF), which can cause side reactions. lsu.eduoup.com

To overcome this, a variety of acid-labile linkers compatible with the milder Fmoc chemistry have been developed. These linkers possess increased acid sensitivity due to electron-donating groups, allowing cleavage with trifluoroacetic acid (TFA). oup.com Notable examples include:

Rink Amide Linker: (4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy) resin is widely used and can be cleaved with 95% TFA. oup.commerckmillipore.com

PAL (Peptide Amide Linker): 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid is another popular choice, cleaved under acidic conditions. oup.commerckmillipore.com

Backbone Amide Linker (BAL): This innovative strategy anchors the peptide to the resin via a backbone nitrogen atom instead of the C-terminal carboxyl group. acs.org This approach is highly versatile as it allows for the direct synthesis of peptides with various C-terminal modifications, including amides. acs.org

Table 1: Common Linkers for Solid-Phase Synthesis of Peptide Amides
Linker NameAbbreviationTypical Cleavage ConditionCompatible ChemistryReference
BenzhydrylamineBHAHFBoc lsu.eduoup.com
4-MethylbenzhydrylamineMBHAHF, TFMSABoc lsu.edunih.gov
Rink Amide-95% TFAFmoc oup.commerckmillipore.com
Peptide Amide LinkerPALTFAFmoc oup.commerckmillipore.com
Backbone Amide LinkerBALAcidolytic CleavageFmoc acs.org

Protecting Group Strategies: Protecting groups are essential to prevent unwanted side reactions at the N-terminus (α-amino group) and reactive amino acid side chains during synthesis. researchgate.net The two dominant strategies are based on the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups for Nα-protection. researchgate.netgoogle.com

Fmoc/tBu Strategy: This is the most common approach today due to its use of milder deprotection conditions (piperidine) for the Fmoc group, which is compatible with a wider range of sensitive or modified amino acids. researchgate.netnih.gov The side chain of Tyrosine is typically protected with an acid-labile tert-butyl (tBu) ether group, which is removed simultaneously with the peptide's cleavage from the resin by TFA. researchgate.netug.edu.pl

Boc/Bzl Strategy: This older strategy uses the acid-labile Boc group for Nα-protection, which is removed by TFA at each step. peptide.com Tyrosine's side chain is often protected with a benzyl (B1604629) (Bzl) group, which requires strong acids like HF for removal. researchgate.netug.edu.pl

Innovations for "Difficult Sequences": Proline-containing sequences can sometimes lead to aggregation on the resin, hindering subsequent coupling and deprotection steps. nih.gov To mitigate this, "backbone protection" strategies have been developed. Pseudoproline dipeptides and 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can be incorporated into the peptide chain to disrupt the formation of stable secondary structures that cause aggregation. nih.gov

Optimization of Coupling: The formation of the amide bond between the incoming amino acid and the resin-bound peptide chain is facilitated by coupling reagents. Highly efficient reagents are crucial for driving the reaction to completion, especially for sterically hindered couplings like the acylation of a proline residue. creative-peptides.com

Common Coupling Reagents: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU, and HCTU are widely used for their high reactivity and ability to suppress side reactions. creative-peptides.comuinjkt.ac.idneliti.com Carbodiimides such as DCC and EDC are also used, often with additives like HOBt or Oxyma to minimize racemization. creative-peptides.com

Optimizing Conditions: For challenging sequences, strategies such as "double coupling" (repeating the coupling step) or adjusting reaction parameters like time and temperature can improve yields. creative-peptides.com The choice of solvent is also critical, as it must effectively solvate the reagents and swell the resin support. rsc.org While DMF is traditionally used, greener alternatives are being explored. rsc.org

Optimization of Deprotection: Deprotection is the removal of the temporary Nα-protecting group to allow for the next coupling step.

Fmoc Removal: The Fmoc group is typically removed using a 20% solution of piperidine (B6355638) in DMF. peptide.comuinjkt.ac.id For sequences prone to aggregation, the deprotection step can become slow and inefficient. peptide.com In such cases, using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal. peptide.com

Monitoring Reactions: The completeness of both coupling and deprotection steps can be monitored. Fmoc deprotection can be quantified by measuring the UV absorbance of the released fluorene-piperidine adduct. iris-biotech.de The presence of free amines after a coupling step, indicating an incomplete reaction, can be detected qualitatively using the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines like proline). iris-biotech.de

Development of Novel Linkers and Protecting Group Strategies

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often without the need for side-chain protecting groups, thereby simplifying the synthetic process.

Dipeptidyl aminopeptidase (B13392206) IV (DP IV) has been successfully employed as a catalyst for peptide synthesis. This enzyme specifically recognizes peptides with a proline residue at the second position from the N-terminus. researchgate.net Research has demonstrated the synthesis of the tetrapeptide morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2) using DP IV from Aspergillus oryzae. acs.orgnih.gov This process involves the coupling of Tyr-Pro-OEt with Phe-Pro-NH2. acs.orgnih.gov

The key advantage of this method is that it proceeds without the need for protecting the amino groups of the substrates. acs.orgnih.gov The reaction conditions were optimized to maximize the yield. acs.org

Table 2: Optimal Conditions for DP IV-Catalyzed Synthesis of Morphiceptin
ParameterConditionReference
EnzymeDipeptidyl Aminopeptidase IV (from Aspergillus oryzae) acs.orgnih.gov
Substrates4 mM Tyr-Pro-OEt·HCl and 20 mM Phe-Pro-NH2·HCl acs.orgnih.gov
Solvent60% ethylene (B1197577) glycol containing 20 mM phosphate (B84403) buffer acs.orgnih.gov
pH7.0 acs.orgnih.gov
Temperature4 °C acs.orgnih.gov
Reaction Time24 hours acs.orgnih.gov
Yield40% acs.orgnih.gov

Beyond DP IV, a range of other biocatalytic methods are being explored for peptide synthesis. These strategies often focus on shifting the reaction equilibrium from hydrolysis (the natural function of many proteases) toward synthesis. thieme-connect.de

Thermodynamic Control in Nonaqueous Media: Using proteases that are stable in organic solvents allows the reaction medium to be modulated to favor synthesis over hydrolysis. nih.gov For instance, the tetrapeptide Boc-Tyr-Pro-Phe-Phe-NH2 (endomorphin-2) was synthesized with an 88% yield by the protease PT121 in an organic-aqueous biphasic system. nih.gov This approach coupled the reaction with in-situ product removal, providing a driving force for the synthesis. nih.gov

Engineered Enzymes: Site-directed mutagenesis can be used to engineer enzymes with enhanced synthetic capabilities. For example, subtilisin has been mutated to create "subtiligase," an enzyme that is more stable in organic solvents like DMF and efficiently catalyzes peptide segment condensation. thieme-connect.de

ATP-Dependent Enzymes: Some enzymes, known as ATP-grasp ligases, naturally form amide bonds in an ATP-dependent manner. rsc.orgnih.gov These enzymes proceed via an acyl-phosphate intermediate and can be harnessed for the synthesis of dipeptides and other small molecules. rsc.orgnih.govnih.gov

Acyltransferases: These enzymes catalyze the transfer of an acyl group to an amine, representing another route for amide bond formation under aqueous conditions. rsc.orgacsgcipr.org

Dipeptidyl Aminopeptidase IV (DP IV)-Catalyzed Synthesis

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, predates SPPS and is still a valuable method, particularly for the large-scale production of shorter peptides. creative-peptides.comcreative-peptides.com This approach involves the stepwise coupling of amino acids in a homogeneous solution, with purification of the intermediate product after each step. creative-peptides.com

The main strategies in solution-phase synthesis are analogous to SPPS, using either Boc or Fmoc for Nα-protection. google.comgoogle.com The synthesis of endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) provides a good example of a chemo-enzymatic approach where a dipeptide fragment, Boc-Tyr-Pro-OH, was first synthesized chemically in solution using the mixed carbonic anhydride (B1165640) method. rsc.org This chemically synthesized fragment was then coupled enzymatically with another dipeptide to form the final tetrapeptide. rsc.org

Recent advancements in solution-phase synthesis include the development of novel methods that reduce waste and avoid traditional, often hazardous, coupling reagents. One such innovation is electrochemical amide bond formation, where a triphenylphosphine (B44618) radical cation, generated at an electrode, activates the carboxylic acid to facilitate peptide bond formation. nih.gov

Mixed Anhydride Methods

The mixed anhydride method is a well-established procedure for forming peptide bonds and is applicable to the synthesis of dipeptides like H-TYR-PRO-NH2. researchgate.netcdnsciencepub.com This technique involves the activation of the carboxyl group of an N-protected amino acid (such as N-protected Tyrosine) by reacting it with an alkyl chloroformate, like isobutyl chloroformate, in the presence of a tertiary amine base. researchgate.net This reaction forms a highly reactive mixed carbonic anhydride intermediate. This intermediate is then reacted with the amino group of the second amino acid or peptide fragment (in this case, Prolinamide) to form the desired peptide bond.

A key advantage of this method is the rapid reaction rate and the cost-effectiveness of the reagents. nih.gov However, careful control of reaction conditions, particularly temperature and the choice of base, is crucial to minimize side reactions. cdnsciencepub.comcdnsciencepub.com One potential side reaction is the formation of urethane (B1682113) byproducts, which is more prevalent with sterically hindered amino acids. cdnsciencepub.comcdnsciencepub.com The choice of solvent and tertiary amine can significantly influence the extent of this side reaction. cdnsciencepub.com For instance, using N-methylmorpholine in tetrahydrofuran (B95107) is considered a good combination to minimize urethane formation, while triethylamine (B128534) in dichloromethane (B109758) is less favorable. cdnsciencepub.com For related peptides like Boc-Tyr-Pro-OH, the mixed carbonic anhydride method has been shown to facilitate peptide bond formation with good yields.

The general scheme for this method is as follows:

Activation : An N-protected amino acid reacts with an acid chloride (e.g., isobutyl chloroformate) and a tertiary amine to form the mixed anhydride.

Condensation : The mixed anhydride is condensed with an amino acid ester or amide to create the peptide product.

This approach, particularly the Repetitive Excess Mixed Anhydride (REMA) method, can be optimized to ensure the complete reaction of the amine component and achieve high purity of the final peptide.

Mechanochemical and Green Chemistry Approaches in Peptide Synthesis

In response to growing environmental concerns, significant efforts have been made to develop more sustainable methods for peptide synthesis, focusing on reducing the use of hazardous solvents and minimizing waste. gyrosproteintechnologies.com5z.com These principles are highly relevant to the production of H-TYR-PRO-NH2.

Mechanochemistry , which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a powerful approach to solvent-free or minimal-solvent peptide synthesis. rsc.orgacsgcipr.orgresearchgate.net This technique involves grinding solid reactants together, which can overcome the solubility issues often encountered in solution-based chemistry. acsgcipr.org The first solvent-free peptide synthesis using ball-milling was reported in 2009. rsc.orgresearchgate.net This method has been successfully used for coupling protected amino acids and even for synthesizing small peptides. rsc.orgacs.org While not entirely solvent-free, as purification steps are still required, it drastically reduces the volume of hazardous solvents like DMF used during the reaction phase. 5z.comacsgcipr.org

Green Chemistry principles are being applied more broadly to traditional solid-phase peptide synthesis (SPPS). peptide.com A primary focus has been the replacement of hazardous solvents, particularly Dimethylformamide (DMF), which is now restricted in Europe due to its reproductive toxicity. gyrosproteintechnologies.com Researchers have identified several "greener" alternative solvents that are less toxic and can be derived from renewable resources. tandfonline.com

Table 2: Green Alternative Solvents for Peptide Synthesis

Solvent Abbreviation Key Properties & Applications
2-Methyltetrahydrofuran 2-MeTHF A bio-based solvent shown to be effective for both coupling and deprotection steps in SPPS, offering a complete replacement for DMF/DCM in some protocols. acs.orgbiotage.com
Cyclopentyl methyl ether CPME A greener alternative with lower toxicity than DMF, evaluated for use in SPPS. biotage.com
γ-Valerolactone GVL A biomass-derived solvent used as a replacement for DMF, particularly in microwave-assisted SPPS. peptide.com
N-Butylpyrrolidinone NBP A polar aprotic green solvent that has demonstrated good performance in SPPS. gyrosproteintechnologies.com
Ethyl Acetate / DMSO EtOAc / DMSO Binary mixtures of these less hazardous solvents can be tuned to achieve optimal polarity for various SPPS steps. gyrosproteintechnologies.com
Anisole / N-octylpyrrolidone Anisole/NOP A green solvent mixture capable of solubilizing protected amino acids and effectively swelling common synthesis resins. tandfonline.com

These approaches not only lessen the environmental impact but also improve the safety profile of peptide manufacturing. biotage.com The adoption of mechanochemical and green solvent strategies represents a significant advancement in the sustainable production of peptides like H-TYR-PRO-NH2.

Derivatization Strategies for Research Probes and Ligands

The H-TYR-PRO-NH2 scaffold can be chemically modified to create specialized tools for research, such as radiolabeled probes for imaging and receptor binding studies, or conformationally constrained ligands to investigate structure-activity relationships.

Radiolabeling is a crucial technique for tracking peptides in biological systems. researchgate.net H-TYR-PRO-NH2 is particularly well-suited for certain radiolabeling strategies due to the presence of the tyrosine residue.

Direct Labeling (Iodination): The phenol (B47542) ring of tyrosine is an excellent substrate for direct electrophilic substitution with radioactive iodine isotopes (e.g., ¹²⁵I, ¹²³I, ¹²⁴I, ¹³¹I). cipsm.demdpi.com This reaction is typically performed using an oxidizing agent to generate an electrophilic iodine species (I⁺) which then attaches to the positions ortho to the hydroxyl group on the tyrosine ring. mdpi.comresearchgate.net This method is efficient and can lead to specific and complete di-iodination of the tyrosine residue. upf.eduacs.org However, oxidative conditions can potentially damage other sensitive amino acids in a larger peptide chain. cipsm.de

Indirect Labeling: To avoid harsh oxidative conditions, indirect methods can be used. cipsm.de This involves conjugating a pre-radiolabeled molecule, known as a prosthetic group, to the peptide. researchgate.netacs.org For instance, an iodinated Bolton-Hunter reagent can be coupled to the N-terminal amine of H-TYR-PRO-NH2. rsc.org

Tritium (B154650) Labeling: Tritium (³H) is another common isotope used for labeling peptides for in vitro biochemical assays. arkat-usa.org Peptides containing tyrosine and proline can be tritiated through several methods:

Catalytic Dehalogenation: A precursor peptide containing a halogenated residue (e.g., 3,5-diiodo-tyrosine or 3,4-dehydro-proline) can be synthesized and subsequently treated with tritium gas in the presence of a catalyst. This process replaces the halogen atoms with tritium. arkat-usa.orgrctritec.com

Direct Catalytic Exchange: The peptide can be exposed to tritium gas with a catalyst, leading to the exchange of hydrogen atoms for tritium, often on the aromatic ring of tyrosine. tandfonline.comnih.gov

Conjugation: A tritiated molecule, such as [³H]N-succinimidyl propionate, can be attached to the peptide's N-terminus. rctritec.com

Table 3: Common Radionuclides for Labeling Tyr-Pro Peptides

Isotope Emission Type Half-Life Labeling Strategy Application
Iodine-125 (¹²⁵I) Gamma ~60 days Direct iodination of tyrosine. cipsm.de Preclinical research, Radioimmunoassays (RIA). mdpi.com
Iodine-124 (¹²⁴I) Positron (β+) ~4.2 days Direct iodination of tyrosine. mdpi.com Positron Emission Tomography (PET) imaging. mdpi.com
Iodine-131 (¹³¹I) Beta (β-), Gamma ~8 days Direct iodination of tyrosine. mdpi.com Radionuclide therapy. mdpi.com
Tritium (³H) Beta (β-) ~12.3 years Catalytic dehalogenation/saturation of a precursor or direct exchange. arkat-usa.orgrctritec.com In vitro receptor binding assays, metabolic studies. arkat-usa.org

To improve properties such as metabolic stability, receptor affinity, or bioavailability, the structure of H-TYR-PRO-NH2 can be modified by introducing conformational constraints or peptide bond isosteres. edx.orgekb.eg

Constrained Scaffolds: The flexibility of the peptide backbone can be reduced by introducing modified amino acids. The proline residue in H-TYR-PRO-NH2 is a natural point for such modifications. Proline's pyrrolidine (B122466) ring restricts the Φ dihedral angle of the peptide backbone, but the Xaa-Pro amide bond can exist in both cis and trans conformations. iris-biotech.desigmaaldrich.comworldscientific.com To study the impact of this isomerization or to lock the peptide into a specific bioactive conformation, proline analogs can be used. iris-biotech.de

Methanoprolines and Dimethylprolines: Bicyclic 2,4-methanoprolines tend to favor the trans amide conformation, while 5,5-dimethylproline locks the conformation into the cis form. iris-biotech.de

Substituted Prolines: Introducing substituents at various positions on the proline ring (e.g., 3-substituted prolines) can create "proline chimeras" that combine the conformational restriction of proline with the side-chain information of other amino acids. mdpi.com

Thiaproline: Thiazolidine-4-carboxylic acid, an analog where the Cγ of proline is replaced by a sulfur atom, can also be incorporated to alter conformational preferences.

Peptide Bond Isosteres: The amide bond between tyrosine and proline is susceptible to enzymatic cleavage by proteases. Replacing this bond with a non-natural linkage (an isostere) can enhance the peptide's stability while aiming to retain its biological activity. edx.orgekb.eg

Thioamides: Replacing the amide carbonyl oxygen with sulfur (C=S) creates a thioamide, which is a very close structural mimic but has different hydrogen bonding properties and a higher rotational barrier. researchgate.net

Retro-inverso Isosteres: This modification involves reversing the direction of the amide bond (N-C=O becomes C(=O)-N) and inverting the stereochemistry of the adjacent α-carbons. edx.org

Heterocycles: Recently, methods have been developed to install heterocyclic structures, such as (4H)-imidazolones, into the peptide backbone as cis-amide bond surrogates. nih.govchemrxiv.org These modifications can improve pharmacokinetic properties and pre-organize a peptide's structure. nih.govchemrxiv.org

These derivatization strategies transform a simple dipeptide into a sophisticated molecular probe or a potential therapeutic lead with optimized characteristics. edx.org

Analytical and Biophysical Characterization in Research

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in determining the three-dimensional structure and conformational dynamics of H-TYR-PRO-NH2 HCL.

High-Resolution NMR for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the solution-state conformation of peptides like this compound. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space proton-proton distances, which are crucial for determining the peptide's fold.

In studies of related peptides, such as Ac-Pro-Pro-Tyr-NH2, 2D-NMR experiments have been instrumental. sci-hub.box For instance, ROESY (Rotating-frame Overhauser Effect Spectroscopy) cross-peaks can reveal close proximity between specific protons, like those of the Pro1 Cα-H and the aromatic ring protons of Tyrosine. sci-hub.box These interactions are vital for understanding conformational preferences, such as the cis-trans isomerization of the Tyr-Pro peptide bond. researchgate.net The populations of cis and trans isomers can be quantified by integrating the corresponding signals in ¹H or ¹³C NMR spectra. sci-hub.box For example, research on Ac-Pro-Pro-Xaa-NH2 peptides, where Xaa is an aromatic residue like Tyrosine, has shown that CH···π interactions between the preceding residue and the aromatic ring can stabilize the cis conformation of the Pro-Pro bond. sci-hub.box

Transferred NOE (tr-NOE) experiments are particularly useful for studying the conformation of a ligand like H-TYR-PRO-NH2 when it is bound to a larger receptor, such as an enzyme. wlwkw.cn By observing the NOEs transferred from the protein to the bound peptide, the conformation of the peptide in its active state can be determined. wlwkw.cn

NMR Technique Application for this compound Key Findings
1D ¹H NMRInitial assessment of sample purity and conformational heterogeneity.Reveals the presence of distinct signals for cis and trans isomers. sci-hub.box
2D NOESY/ROESYDetermination of through-space proton proximities.Identifies intramolecular interactions, such as those between the Proline and Tyrosine residues, defining the peptide's fold. sci-hub.box
2D COSY/TOCSYAssignment of proton resonances within each amino acid residue.Enables unambiguous identification of all proton signals in the spectrum.
Transferred NOE (tr-NOE)Elucidation of the bound conformation of the peptide to its receptor.Provides structural details of the ligand-receptor complex. wlwkw.cn

Mass Spectrometry-Based Methods for Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the verification of the molecular weight and assessment of the purity of synthesized or isolated this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the peptide to be transferred into the gas phase as an intact ion. High-resolution mass spectrometers can confirm the elemental composition of the peptide with high accuracy. acs.org

In research involving peptide synthesis, ESI-MS is routinely used to confirm the molecular weight of the final product. For instance, in the synthesis of peptide analogs, mass spectrometry validates the successful incorporation of amino acids and any modifications.

Mass Spectrometry Technique Application for this compound Information Obtained
Electrospray Ionization (ESI-MS)Confirmation of molecular weight.Provides the mass-to-charge ratio (m/z) of the intact peptide, confirming its identity. uni-regensburg.de
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement and elemental composition determination.Verifies the elemental formula of the peptide, providing a high degree of confidence in its identity. acs.org
Tandem Mass Spectrometry (MS/MS)Sequencing of the peptide.Fragmentation of the peptide ion provides sequence information, confirming the order of amino acids.

Chromatographic Techniques for Separation and Analysis in Research Contexts

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound. Reverse-phase HPLC (RP-HPLC) is widely used to separate the target peptide from impurities generated during synthesis. A C18 column is often employed, and separation is achieved by running a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity of the collected fractions is then typically assessed by analytical HPLC and mass spectrometry. google.com

Biophysical Methods for Ligand-Receptor Interaction Studies

Understanding how this compound interacts with its biological targets is a key aspect of its research. Biophysical methods provide quantitative data on these interactions.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for characterizing ligand-receptor interactions. These assays use a radiolabeled form of a ligand to measure its binding to a receptor. In the context of this compound, this could involve either radiolabeling the peptide itself or using it in competition with a known radioligand for a specific receptor.

For example, in studies of vasopressin receptors, a radiolabeled linear V1 AVP antagonist, [¹²⁵I]Phenylacetyl-D-Tyr(Et)-Phe-Val-Asn-Lys-Pro-Tyr-NH2, has been used to determine the affinity of other compounds for the receptor. oup.com In such an assay, unlabeled this compound would be used to compete for binding with the radioligand, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity. oup.com These experiments are typically performed on cell lines expressing the target receptor. oup.com

Binding Assay Parameter Description Relevance to this compound
IC₅₀ The concentration of the unlabeled ligand (this compound) that displaces 50% of the specifically bound radioligand.Provides a measure of the peptide's potency in inhibiting the binding of another ligand.
Kᵢ (Inhibitory Constant) The equilibrium dissociation constant for the binding of the unlabeled ligand to the receptor.An intrinsic measure of the affinity of this compound for the receptor, independent of the radioligand used. oup.com
Bmax (Maximum Binding Capacity) The total number of receptors in the sample.Characterizes the density of the target receptor in the tissue or cell preparation.
Kₑ (Dissociation Constant) The concentration of ligand at which 50% of the receptors are occupied at equilibrium.Reflects the affinity of the ligand for the receptor.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique utilized in research to monitor biomolecular interactions in real time. This method provides crucial data on the kinetics of binding events, including the association and dissociation rates of a mobile analyte interacting with a stationary ligand, which is immobilized on a sensor surface. The core principle of SPR involves the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. When a biomolecule (the analyte) in a solution flows over and binds to the ligand on the sensor surface, the local refractive index changes, and this change is measured as a shift in the resonance angle of reflected light. This allows for the precise measurement of the rates of complex formation (association) and breakdown (dissociation).

In the context of the chemical compound this compound, while specific SPR studies are not extensively documented in publicly available literature, the technique offers a robust framework for characterizing its binding kinetics with potential biological targets. Peptides containing the Tyr-Pro motif are found in endogenous molecules like endomorphins, which are known to interact with opioid receptors. For instance, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) is a known ligand for opioid receptors. mdpi.comnih.gov Therefore, a hypothetical yet representative SPR experiment could be designed to investigate the interaction between this compound and a specific opioid receptor subtype.

In such a research setup, the opioid receptor (the ligand) would be immobilized on the SPR sensor chip. A solution containing this compound (the analyte) at various concentrations would then be passed over the chip's surface. The SPR instrument would record the binding response over time, generating a sensorgram for each concentration.

The resulting sensorgram data would be analyzed to determine key kinetic parameters:

Association rate constant (kₐ or k_on): This value represents the rate at which the this compound binds to the immobilized receptor.

Dissociation rate constant (kₑ or k_off): This value indicates the rate at which the this compound-receptor complex dissociates.

Equilibrium dissociation constant (Kₑ): Calculated as the ratio of kₑ to kₐ (kₑ/kₐ), this constant is a measure of the binding affinity. A lower Kₑ value signifies a higher binding affinity.

These kinetic parameters provide a detailed understanding of the interaction dynamics, which is crucial for assessing the potential biological relevance and for the rational design of new therapeutic agents.

The following interactive table illustrates the type of data that would be generated from an SPR analysis of this compound binding to a hypothetical receptor.

Analyte Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (nM)
101.2 x 10⁵2.5 x 10⁻³20.8
251.3 x 10⁵2.6 x 10⁻³20.0
501.1 x 10⁵2.4 x 10⁻³21.8
1001.2 x 10⁵2.5 x 10⁻³20.8
2001.4 x 10⁵2.7 x 10⁻³19.3

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available in the cited sources.

Computational and Chemoinformatics Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to investigate the conformational behavior of peptides and their binding modes with receptors at an atomic level. For peptides containing the Tyr-Pro motif, such as endomorphin-1 (EM1, H-Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (EM2, H-Tyr-Pro-Phe-Phe-NH2), these simulations provide crucial insights into the structural determinants of their high affinity and selectivity for the µ-opioid receptor. nih.govnih.gov

MD simulations reveal that the proline residue at position 2 introduces significant conformational restraint, limiting the rotational freedom of the peptide backbone. researchgate.net This often leads to a higher propensity for cis/trans isomerization around the Tyr-Pro peptide bond, a feature that is critical in the development of bioactive conformations. nih.govcore.ac.uk Simulations of endomorphin-1 have shown that it exists in both cis and trans configurations, with the trans isomer being the dominant and likely bioactive form in aqueous environments. core.ac.uk

Detailed analysis from MD simulations highlights key non-covalent interactions that stabilize the peptide-receptor complex. For Tyr-Pro containing opioid peptides, these include:

Hydrogen Bonding : The protonated N-terminal amino group and the phenolic hydroxyl group of the tyrosine residue are crucial pharmacophoric elements that form hydrogen bonds with receptor residues. researchgate.net For instance, the protonated amine of Tyr¹ frequently forms a canonical ionic interaction with Aspartate residues (e.g., Asp147) in the µ-opioid receptor. mdpi.commdpi.com

Aromatic Stacking : The aromatic ring of the tyrosine residue often engages in stacking interactions with aromatic residues within the receptor's binding pocket. researchgate.net

Backbone Flexibility : The Tyr-Pro sequence can induce specific turns in the peptide backbone, such as β-turns and γ-turns, which are often stabilized by intramolecular hydrogen bonds. nih.gov In simulations of endomorphin-2, transient γ-turns between the carbonyl group of Tyr¹ and the amide group of downstream residues have been observed.

Table 1: Summary of Molecular Dynamics Findings for Tyr-Pro Containing Peptides

Simulation ParameterObservationSignificanceSource
Tyr-Pro Peptide BondExists in both cis (~25%) and trans (~75%) configurations in solution.The trans isomer is considered the more likely bioactive conformation for µ-opioid receptor binding. core.ac.uk
N-terminal Tyr¹Forms key hydrogen bonds with receptor aspartate residues (e.g., Asp147 in MOR).Anchors the ligand in the binding pocket, crucial for agonist activity. mdpi.com
Backbone ConformationThe proline residue induces bends, leading to the formation of β-turns and γ-turns.Orients the pharmacophoric groups into the optimal spatial arrangement for receptor recognition. nih.gov
Side Chain FlexibilityThe tyrosine side chain exhibits conformational flexibility, primarily in the gauche(+) and gauche(-) rotamer states.The specific orientation of the phenolic side chain is critical for differentiating receptor selectivity. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ligands based on the H-TYR-PRO-NH2 scaffold, particularly those targeting opioid receptors, the N-terminal tyrosine is the cornerstone of the pharmacophore. researchgate.net Ligand-based design uses this information to create new molecules with similar or improved activity.

The key pharmacophoric features derived from the Tyr-Pro motif include:

A positive ionizable group , corresponding to the protonated N-terminal amine of tyrosine.

A hydrogen bond donor , represented by the phenolic hydroxyl group of tyrosine.

An aromatic ring , also from the tyrosine side chain.

A study on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) and its interaction with the substance P 1-7 binding site led to the development of a pharmacophore model. acs.org This model included features such as hydrogen bond acceptors and donors, a positively charged group, and aromatic rings, highlighting the importance of the terminal residues for binding affinity. acs.org By understanding these features, researchers can design smaller, non-peptidic molecules, or peptidomimetics, that present the same functional groups in the correct spatial orientation to interact with the target receptor. mdpi.com

Table 2: Key Pharmacophore Features of Tyr-Pro Based Ligands

Pharmacophore FeatureOriginating Group (in H-TYR-PRO-NH2)Interaction TypeImportanceSource
Positive Ionizable CenterN-terminal α-amino group of TyrosineIonic interaction, Hydrogen bondEssential for anchoring to acidic residues (e.g., Asp) in the receptor binding site. researchgate.netmdpi.com
Aromatic RingPhenolic side chain of Tyrosineπ-π stacking, Hydrophobic interactionContributes to binding affinity and selectivity through interactions with aromatic receptor residues. researchgate.net
Hydrogen Bond DonorPhenolic hydroxyl group of TyrosineHydrogen bondOften forms a critical hydrogen bond with receptor residues like Histidine, contributing to potency. mdpi.com
Hydrophobic FeaturePyrrolidine (B122466) ring of ProlineHydrophobic interactionContributes to the overall binding affinity by interacting with nonpolar pockets of the receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. scienceforecastoa.com This approach is widely used to predict the activity of new chemical entities and to understand the structural features that govern their potency. scienceforecastoa.com

For peptides, QSAR models are often built using descriptors that quantify the properties of individual amino acids, such as hydrophobicity, size, and electronic properties. acs.org Studies have shown that the antioxidant activity of peptides is strongly related to the composition and sequence of their amino acids, with peptides containing Tyr and Pro often exhibiting strong activity. researchgate.net

In the context of H-TYR-PRO-NH2 and its analogs, QSAR can be used to:

Predict Binding Affinity : By correlating descriptors of modified analogs (e.g., with different amino acids at either position) with their measured receptor binding affinities.

Identify Key Descriptors : Determine which physicochemical properties are most influential for biological activity. For example, QSAR studies on α-amino acids have highlighted the importance of electronic properties like electrophilic superdelocalizability on the nitrogen atom for proton affinity, a factor relevant to the ionization state of the N-terminal Tyr. acs.org

Guide Analog Design : The resulting QSAR models can guide the rational design of new analogs with potentially higher activity by suggesting modifications that optimize the key identified properties.

Table 3: Examples of Amino Acid Descriptors Used in Peptide QSAR

Descriptor TypeSpecific Descriptor ExampleProperty MeasuredRelevance to Tyr-Pro PeptidesSource
Electronicσ (Hammett constant)Electron-donating/withdrawing nature of side chains.Influences the pKa of the phenolic hydroxyl on Tyr and its hydrogen bonding capacity. scienceforecastoa.com
HydrophobiclogP / π (Hansch-Fujita constant)Lipophilicity of the amino acid side chain.Crucial for membrane permeability and hydrophobic interactions within the receptor pocket. The Tyr and Pro residues contribute significantly. scienceforecastoa.comresearchgate.net
StericMolar Refractivity (MR)Volume and polarizability of the side chain.Defines the size and shape constraints for fitting into the receptor binding site. scienceforecastoa.com
TopologicalNumber of rotatable bondsMolecular flexibility.Proline significantly reduces the number of rotatable bonds, constraining the peptide backbone. acs.org

De Novo Design of Peptidic and Peptidomimetic Analogs

De novo design involves the creation of novel peptide or non-peptide molecules from scratch, often guided by structural information from known ligands and their receptors. nih.gov The H-TYR-PRO-NH2 sequence serves as an excellent starting point or fragment for designing new molecules with tailored properties, such as enhanced stability, selectivity, or novel functions. diva-portal.org

Strategies for designing analogs based on this dipeptide include:

Peptidomimetic Scaffolds : Replacing parts of the peptide backbone with non-peptidic structures that mimic the spatial arrangement of key functional groups. For example, the proline residue in morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2) has been replaced with constrained aminocyclopentane carboxylic acid derivatives to create peptidomimetics with altered conformations and activities. mdpi.com

Conformational Constraints : Introducing structural rigidity to lock the molecule into its bioactive conformation. This can be achieved by using conformationally constrained amino acids (e.g., N-methylated amino acids), cyclizing the peptide, or incorporating unnatural amino acids that restrict side-chain rotation. upc.edunih.gov Such constraints can reduce the entropic penalty upon binding and enhance receptor selectivity. upc.edu

Sequence Modification : Systematically replacing amino acids (e.g., via an alanine (B10760859) scan) or truncating the peptide to identify the minimal sequence required for activity. diva-portal.org For instance, truncation of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) identified the C-terminal dipeptide H-Phe-Phe-NH2 as a potent ligand for the substance P 1-7 binding site, shifting the focus away from the original Tyr-Pro N-terminus for that specific target. acs.org

The ultimate goal of de novo design is to develop molecules that retain the desired biological activity of the parent peptide but possess improved pharmacological properties, such as resistance to enzymatic degradation and better bioavailability. diva-portal.org

Emerging Research Avenues and Future Directions

Exploration of New Biological Roles and Targets

While the Tyr-Pro sequence is a known constituent of peptides active in the central nervous system, the full spectrum of its biological roles remains an active area of investigation. A family of endogenous peptides, known as Tyr-MIF-1, which includes structures like Tyr-Pro-Leu-Gly-NH2 and Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1), has been isolated from the human brain. nih.govnih.gov These peptides exhibit complex interactions with opioid systems, capable of acting as both opiate agonists and antagonists. nih.gov For instance, Tyr-W-MIF-1 was found to be a more potent opiate agonist than Tyr-MIF-1 in certain assays. nih.gov

Future research is expected to delve deeper into the specific receptor interactions of the Tyr-Pro-NH2 core structure. A novel member of this family, Tyr-Pro-Lys-Gly-NH2 (Tyr-K-MIF-1), was found to have a unique binding profile, interacting with its own specific binding site in brain tissue, distinct from the mu opiate site. nih.gov This discovery suggests that H-TYR-PRO-NH2 HCL and its simple derivatives could interact with as-yet-unidentified receptors or modulate known receptors in novel ways. Emerging research also points to the role of related cyclic dipeptides, such as cyclo(Pro-Tyr), in mediating interspecies bacterial communication, which could inspire investigations into the potential roles of this compound in microbiology and gut health. nih.gov

Advanced Peptide Engineering and Design

A significant frontier in peptide research is the rational design of analogues with improved therapeutic properties, such as enhanced stability, receptor selectivity, and bioavailability. nih.gov Drawing from studies on more complex peptides like endomorphins that share the H-Tyr-Pro- core, several advanced engineering strategies can be envisioned for this compound.

Key engineering approaches include:

Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids is a common strategy to increase resistance to enzymatic degradation. nih.govmdpi.comnih.gov For example, replacing Tyrosine (Tyr) with 2′,6′-dimethyltyrosine (Dmt) in some opioid peptides has improved binding and activity. nih.gov

Conformational Constraint: Introducing rigid structural elements or scaffolds can lock the peptide into a specific bioactive conformation, enhancing affinity and selectivity for its target receptor. nih.govresearchgate.net The use of a 4-amino-2-benzazepin-3-one (Aba) scaffold to replace a dipeptide segment in dermorphin (B549996) analogues led to significant shifts in opioid receptor affinity. nih.gov

Backbone Modification: The incorporation of β-amino acids into a peptide sequence can alter its secondary structure and improve its stability against proteolysis. acs.org

Cyclization: Creating cyclic peptides, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages, strengthens structural rigidity and resistance to enzymes. conceptlifesciences.com

These strategies allow for the fine-tuning of a peptide's pharmacological profile, transforming a simple sequence into a potent and selective molecular probe or therapeutic candidate.

Table 1: Peptide Engineering Strategies for H-TYR-PRO-NH2 Analogues

StrategyExample Application on Related PeptidesPotential Outcome for H-TYR-PRO-NH2 AnaloguesReference
D-Amino Acid Substitution Replacing L-Ala with D-Ala in dermorphin.Increased metabolic stability and resistance to proteases. nih.govresearchgate.net
Unnatural Amino Acid Incorporation Replacing Tyr¹ with Dmt¹ in dermorphin analogues.Improved receptor binding affinity and activity. nih.gov
Conformational Constraint Inserting an Aba-Gly dipeptidomimetic into a tetrapeptide.Enhanced receptor selectivity and potency. nih.gov
β-Amino Acid Incorporation Creating endomorphin-1 analogues with β-amino acids (e.g., H-Tyr-Pro-Trp-βPhe-NH2).Altered conformation and proteolytic susceptibility. acs.org
Cyclization N-to-C terminal backbone cyclization in somatostatin (B550006) analogues.Increased structural rigidity and stability. conceptlifesciences.comacs.org

Integration with Systems Biology and Omics Approaches

Systems biology, which studies the complex interactions within biological systems, offers a powerful lens through which to understand the full impact of a bioactive peptide. mpg.de By integrating "omics" technologies—such as proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts)—researchers can move beyond single-target interactions to map the broader cellular and physiological effects of this compound. csic.es

Potential applications include:

Target and Pathway Identification: Using proteomics to identify proteins that interact with this compound can uncover novel targets and signaling pathways. mpg.de

Metabolic Profiling: Metabolomics can reveal how the peptide influences cellular metabolism, providing insights into its mechanism of action. eshre.eu

Microbiome Analysis: Given that bioactive peptides can influence gut microbiota, 16S rRNA sequencing and metagenomics could be used to study the effects of this compound on the composition and function of gut microbial communities. mdpi.com

In Silico Design: Computational and bioinformatics approaches can model peptide-receptor interactions, predict the effects of modifications, and help design new analogues with desired properties, accelerating the research and development process.

Table 2: Potential Omics Applications in this compound Research

Omics TechnologyObjectivePotential InsightsReference
Proteomics Identify protein interaction partners.Uncover novel receptors and downstream signaling pathways. mpg.decsic.es
Metabolomics Profile changes in small-molecule metabolites.Understand the peptide's impact on cellular metabolic networks. eshre.eu
Transcriptomics Analyze changes in gene expression.Identify genes and genetic pathways regulated by the peptide. csic.es
Microbiome Omics Characterize effects on gut microbial communities.Determine the peptide's role in modulating gut health and host-microbe interactions. mdpi.com

Development of this compound-based Research Tools

The inherent specificity of peptides makes them ideal candidates for development into sophisticated research tools. By modifying the this compound structure, scientists can create probes to investigate complex biological systems with high precision.

Engineered analogues with high affinity and selectivity for a particular receptor can serve as invaluable pharmacological tools to study receptor function both in vitro and in vivo. nih.gov For example, a structurally constrained analogue could be used to selectively activate or block a single receptor subtype, allowing researchers to parse its specific physiological role. nih.govacs.org Furthermore, peptides can be synthesized to act as substrates for specific enzymes. For instance, the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which contains the Tyr-Pro sequence, serves as a substrate in assays to quantify the activity of HIV-1 protease. medchemexpress.com Similarly, this compound could be modified to create substrates for other proteases or be labeled with fluorescent or radioactive tags to function as tracers in receptor binding assays and imaging studies.

Addressing Research Gaps and Challenges in Peptide Science

Despite their promise, the development of peptides as therapeutics is fraught with challenges. Future research on this compound and its derivatives will need to address these common hurdles in peptide science.

Chemical and Enzymatic Stability: Peptides are often susceptible to degradation through oxidation (affecting residues like Tyr), deamidation, and hydrolysis. conceptlifesciences.commdpi.com Their short half-life in the body due to rapid enzymatic breakdown is a major obstacle. nih.gov Research continues to focus on strategies like D-amino acid substitution and cyclization to improve stability. conceptlifesciences.com

Bioavailability: Poor absorption and rapid clearance from the body limit the effectiveness of many peptides. conceptlifesciences.com Overcoming this requires innovative formulation strategies and chemical modifications to enhance circulation time and enable passage across biological membranes.

Synthesis and Purification: The chemical synthesis of complex, modified peptides can be challenging and costly. There is a growing need for more sustainable and efficient "green" chemistry approaches to peptide synthesis, moving away from hazardous reagents and minimizing waste. acs.org

Addressing these gaps is crucial for translating basic research on peptides like this compound into tangible clinical and scientific applications.

Table 3: Key Research Challenges and Mitigation Strategies in Peptide Science

ChallengeDescriptionMitigation StrategyReference
Proteolytic Degradation Rapid breakdown by enzymes (proteases) in the body.D-amino acid substitution, cyclization, non-canonical amino acids. nih.govconceptlifesciences.com
Chemical Instability Degradation via oxidation, deamidation, or hydrolysis.Formulation optimization, protective chemical modifications. conceptlifesciences.commdpi.com
Low Bioavailability Poor absorption and rapid renal clearance.Lipidation, PEGylation, protein conjugation. conceptlifesciences.com
Synthesis Complexity Difficult and costly synthesis, especially for modified peptides.Development of greener coupling reagents and ligation techniques. acs.org

Q & A

Q. What analytical methods are recommended for confirming the structure and purity of H-TYR-PRO-NH2 HCl?

  • Methodological Answer : To confirm structure and purity, combine multiple orthogonal techniques:
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify peptide backbone and side-chain integrity. For HCl salts, ensure solvent compatibility (e.g., D2 _2O) to observe exchangeable protons.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) to assess purity. Gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) resolves impurities.
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (±1 Da). Include isotopic pattern analysis for Cl-containing species.
  • Potentiometric Titration : For quantifying HCl content, adapt methods from acid-base titration protocols (e.g., using NaOH as titrant and monitoring pH shifts) .
  • Documentation : Follow lab report guidelines to detail instrument parameters, calibration standards, and raw data interpretation .

Q. What protocols are used to assess the stability of this compound under various physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological environments:
  • Buffer Systems : Test in pH 2.0 (gastric fluid) and pH 7.4 (blood) buffers. Include ionic strength adjustments (e.g., 150 mM NaCl).
  • Temperature : Conduct accelerated degradation studies at 37°C (body temperature) and 4°C (storage conditions). Monitor time points (0, 24, 48, 72 hrs).
  • Analytical Endpoints : Use HPLC to track degradation products and quantify remaining intact peptide. Validate assays with spiked degradation standards.
  • Sample Preparation : Follow protocols specifying buffer composition, filtration, and storage conditions to avoid artifacts .
  • Statistical Reporting : Adhere to NIH guidelines for reproducibility, including mean ± SD and ANOVA for inter-group comparisons .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in neurological models?

  • Methodological Answer : A robust experimental framework includes:
  • Hypothesis-Driven Design : Define variables (e.g., receptor binding affinity, cellular uptake) based on literature precedents for neuropeptides .
  • In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) to measure cAMP modulation or calcium flux via fluorescent probes. Include controls for HCl-specific effects (e.g., pH adjustments).
  • In Vivo Validation : In rodent models, administer this compound via ICV injection and monitor behavioral outcomes (e.g., locomotor activity). Pair with tissue extraction for LC-MS/MS quantification.
  • Data Integration : Cross-reference results with transcriptomic or proteomic datasets to identify downstream targets. Use pathway analysis tools (e.g., STRING, KEGG) .
  • Ethical Compliance : Document animal use protocols and statistical power calculations to meet preclinical reporting standards .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Address discrepancies through systematic analysis:
  • Pharmacokinetic Profiling : Compare in vitro EC50_{50} values with plasma/tissue concentrations in vivo. Adjust for bioavailability factors (e.g., plasma protein binding, BBB penetration).
  • Metabolite Screening : Use LC-MS to identify degradation products in vivo that may lack activity. Test metabolites in vitro to confirm loss of efficacy.
  • Dose-Response Re-evaluation : Ensure in vivo dosing aligns with in vitro potency (e.g., nM vs. mg/kg conversions). Use allometric scaling for species differences.
  • Experimental Replication : Follow NIH guidelines to replicate in vitro assays across independent labs, controlling for variables like cell passage number and serum lot .
  • Literature Synthesis : Conduct a meta-analysis of existing studies to identify methodological outliers (e.g., variations in buffer composition or endpoint assays) .

Methodological Considerations

  • Data Presentation : Use tables to summarize key findings (e.g., Table 1: Stability study results under varying pH/temperature).
  • Critical Analysis : Apply derivative plots (e.g., second-derivative analysis of titration curves) to resolve overlapping endpoints in complex assays .
  • Reproducibility : Include step-by-step protocols for synthesis, purification, and analysis to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.